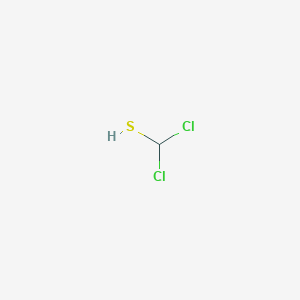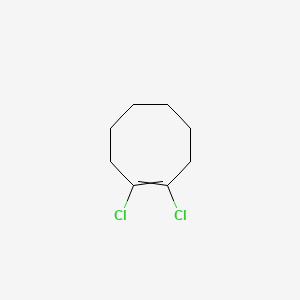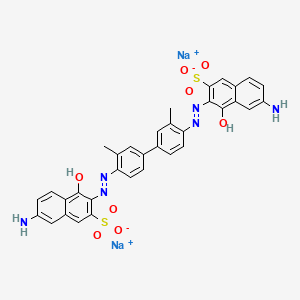![molecular formula C5H14AsClSi B14478966 {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-84-6](/img/structure/B14478966.png)
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is a unique organoarsenic compound that features both silicon and arsenic atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of chlorodimethylsilane with dimethylarsine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield {[dimethylsilyl]methyl}(dimethyl)arsenic oxide, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of {[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)phosphane
- {[Chloro(dimethyl)silyl]methyl}(dimethyl)stibane
Uniqueness
{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to the presence of both silicon and arsenic atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications that require the unique combination of properties provided by silicon and arsenic.
Eigenschaften
CAS-Nummer |
64781-84-6 |
|---|---|
Molekularformel |
C5H14AsClSi |
Molekulargewicht |
212.62 g/mol |
IUPAC-Name |
[chloro(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C5H14AsClSi/c1-6(2)5-8(3,4)7/h5H2,1-4H3 |
InChI-Schlüssel |
XLACAXSBWPJTCE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C[As](C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
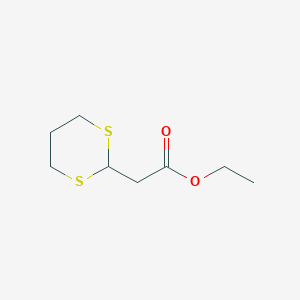
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
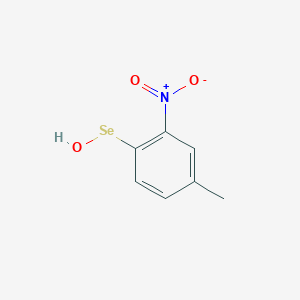
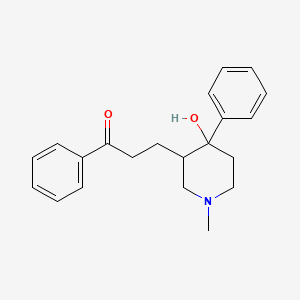

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
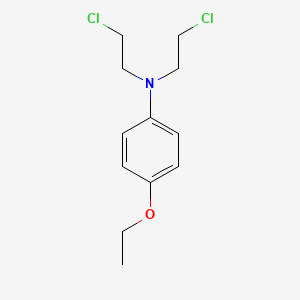
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
